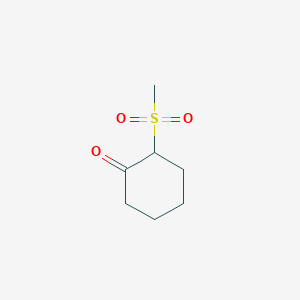

2-Methanesulfonylcyclohexan-1-one

Description

2-Methanesulfonylcyclohexan-1-one is a cyclohexanone derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the 2-position of the ketone ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and materials science research, due to the electron-withdrawing nature of the sulfonyl group, which enhances the reactivity of the carbonyl carbon toward nucleophilic additions or substitutions . The methanesulfonyl group also imparts stability to intermediates in multi-step syntheses, making it a valuable building block for complex molecule construction. Its commercial availability in varying quantities (e.g., 1 g for €1,224) underscores its niche role in specialized syntheses .

Properties

IUPAC Name |

2-methylsulfonylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILKRQFHFYYRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methanesulfonylcyclohexan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the sulfonyl group onto the cyclohexanone ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methanesulfonylcyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methanesulfonylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, electronic properties, and applications of 2-Methanesulfonylcyclohexan-1-one can be contextualized by comparing it to analogous cyclohexanone derivatives. Below is a detailed analysis:

Functional Group Influence on Reactivity

- This compound : The sulfonyl group is strongly electron-withdrawing, polarizing the carbonyl group and increasing its susceptibility to nucleophilic attack. This property is advantageous in reactions requiring activated ketones, such as Grignard additions or reductions .

- 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one : The sulfinyl (-SO-) group is less electron-withdrawing than the sulfonyl group, resulting in milder activation of the carbonyl. This compound’s conformational flexibility, as studied via crystallography, allows for applications in asymmetric synthesis .

- 2-Methylcyclohexanone: The methyl group is electron-donating, reducing carbonyl reactivity. This compound is commonly used as a solvent or precursor for simpler transformations, lacking the synthetic versatility of sulfonyl derivatives .

- 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine): The methylamino group introduces basicity and hydrogen-bonding capacity, enabling interactions with biological targets. This compound has documented psychoactive properties, highlighting the pharmacological relevance of amino-substituted cyclohexanones .

Electronic and Steric Effects

Solubility and Handling

- This compound : Polar sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone). Requires standard handling for sulfonates (gloves, ventilation) .

- Methoxmetamine: Increased solubility in alcohols due to the amino group. Bioactive nature necessitates controlled handling .

- 2-Methylcyclohexanone: Lipophilic, soluble in organic solvents. Low toxicity but may exhibit narcotic effects at high concentrations .

Biological Activity

Overview

2-Methanesulfonylcyclohexan-1-one is an organic compound characterized by the molecular formula CHOS. It is a cyclohexanone derivative where a methanesulfonyl group is attached to the second carbon of the cyclohexanone ring. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and interactions with various biochemical pathways.

The biological activity of this compound primarily involves its interactions with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can significantly influence various biochemical pathways, making the compound a valuable tool for studying enzyme mechanisms and developing inhibitors.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 176.24 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H12O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h7H,2-5H2,1H3 |

| InChI Key | KILKRQFHFYYRNM-UHFFFAOYSA-N |

Types of Reactions

This compound undergoes several chemical reactions:

- Oxidation : Can be oxidized to form sulfone derivatives.

- Reduction : The sulfonyl group can be reduced to a sulfide.

- Substitution : The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Enzyme Inhibition Studies

Research has indicated that this compound can act as an enzyme inhibitor. For instance, studies have explored its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as inflammation and pain management.

Case Study Example :

A study conducted on the inhibitory effects of this compound on cyclooxygenase (COX) enzymes revealed that the compound effectively reduced enzyme activity in vitro, suggesting potential anti-inflammatory properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-Methanesulfonylcyclohexan-1-ol | Alcohol | Moderate enzyme inhibition |

| 2-Methanesulfonylcyclohexan-1-amine | Amine | Limited enzyme interaction |

| Cyclohexanol | Alcohol | Minimal biological activity |

The ketone functionality in this compound allows for a broader range of chemical reactions compared to its alcohol and amine counterparts. This versatility enhances its utility in organic synthesis and biochemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.